molecular formula C10H9N5 B15319526 5-(azidomethyl)-3-phenyl-1H-pyrazole

5-(azidomethyl)-3-phenyl-1H-pyrazole

Cat. No.: B15319526
M. Wt: 199.21 g/mol
InChI Key: MWLYIBTZFKFPAX-UHFFFAOYSA-N
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Description

5-(Azidomethyl)-3-phenyl-1H-pyrazole is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical reactions, including click chemistry. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and an azidomethyl group attached to the third carbon of the pyrazole ring. The phenyl group attached to the first carbon of the pyrazole ring adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azidomethyl)-3-phenyl-1H-pyrazole typically involves the introduction of the azidomethyl group to a pre-formed pyrazole ring. One common method involves the reaction of a 3-phenyl-1H-pyrazole with an azidomethylating agent under controlled conditions. For instance, the use of sodium azide (NaN3) in the presence of a suitable solvent and catalyst can facilitate the azidomethylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(Azidomethyl)-3-phenyl-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for azidomethylation reactions.

    Copper(I) Catalysts: Employed in cycloaddition reactions.

    Hydrogen Gas (H2): Used in reduction reactions.

Major Products Formed

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Mechanism of Action

The mechanism of action of 5-(azidomethyl)-3-phenyl-1H-pyrazole largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring . The molecular targets and pathways involved would vary based on the specific application and reaction context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azidomethyl)-3-phenyl-1H-pyrazole is unique due to its combination of a pyrazole ring, a phenyl group, and an azidomethyl group. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

5-(azidomethyl)-3-phenyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c11-15-12-7-9-6-10(14-13-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLYIBTZFKFPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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